Reduced Pharmacokinetic Exposure Variability Versus Oral Idasanutlin in AML Patients
In a Phase 1 study in patients with relapsed/refractory acute myeloid leukemia (AML, N=26), the pegylated prodrug RO6839921 (RG7775) demonstrated reduced inter-patient pharmacokinetic variability compared with historical data for oral idasanutlin. The coefficient of variation (CV%) for active principle (AP) exposure ranged from 30% to 47% across dose levels of 120–300 mg, whereas oral idasanutlin exhibits CV% values ranging from 22% to 54% [1].
| Evidence Dimension | Inter-patient pharmacokinetic variability (CV%) |
|---|---|
| Target Compound Data | 30% to 47% across AP doses of 120–300 mg |
| Comparator Or Baseline | Oral idasanutlin: 22% to 54% CV |
| Quantified Difference | Narrower variability range; upper bound reduced from 54% to 47% |
| Conditions | Phase 1 monotherapy study in AML patients (NCT02098967), IV infusion of RO6839921 |
Why This Matters
Reduced PK variability may enable more predictable exposure and potentially lessen the need for therapeutic drug monitoring compared with oral idasanutlin, a key consideration for preclinical and clinical study design.
- [1] Uy GL, Assouline S, Young AM, et al. Phase 1 study of the MDM2 antagonist RO6839921 in patients with acute myeloid leukemia. Invest New Drugs. 2020;38(5):1430-1441. View Source
